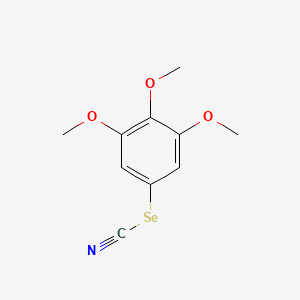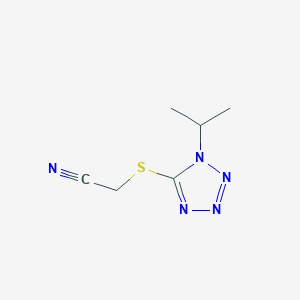
2-((1-Isopropyl-1h-tetrazol-5-yl)thio)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-Isopropyl-1h-tetrazol-5-yl)thio)acetonitrile is a compound that belongs to the class of tetrazoles, which are nitrogen-rich heterocycles. Tetrazoles are known for their diverse biological applications, particularly in material and medicinal chemistry . The compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. This structure imparts unique chemical and physical properties to the compound.
Métodos De Preparación
The synthesis of 2-((1-Isopropyl-1h-tetrazol-5-yl)thio)acetonitrile can be approached through various methods. One common method involves the reaction of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate, which then undergoes [3+2]-cycloaddition with dicyandiamide and sodium azide . Another method involves the condensation of aldehydes with N-tosylhydrazine to generate N-tosylhydrazones, which are then reductively coupled in situ with 1H-tetrazole-5-thiols under metal-free conditions to afford the thioethers in high yields .
Análisis De Reacciones Químicas
2-((1-Isopropyl-1h-tetrazol-5-yl)thio)acetonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include molecular iodine, sodium azide, and dicyandiamide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with sodium azide typically results in the formation of tetrazole derivatives .
Aplicaciones Científicas De Investigación
2-((1-Isopropyl-1h-tetrazol-5-yl)thio)acetonitrile has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, tetrazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive activities . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .
Mecanismo De Acción
The mechanism of action of 2-((1-Isopropyl-1h-tetrazol-5-yl)thio)acetonitrile involves its interaction with specific molecular targets and pathways. Tetrazoles are often used as bioisosteres of carboxylic acids due to their similar pKa values . This allows the compound to mimic the biological activity of carboxylic acids, leading to various pharmacological effects. The tetrazole ring can stabilize electrostatic repulsion of negatively charged ions by delocalizing electrons, which is advantageous for receptor-ligand interactions .
Comparación Con Compuestos Similares
2-((1-Isopropyl-1h-tetrazol-5-yl)thio)acetonitrile can be compared with other tetrazole derivatives, such as 1-(2,4-dihydroxybenzothioyl)-1H-tetrazoles and 3-aryl-1-(5-phenyl-1H-tetrazol-1-yl)prop-2-en-1-ones . These compounds share similar structural features but differ in their specific substituents and biological activities. The unique isopropyl group in this compound may impart distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C6H9N5S |
|---|---|
Peso molecular |
183.24 g/mol |
Nombre IUPAC |
2-(1-propan-2-yltetrazol-5-yl)sulfanylacetonitrile |
InChI |
InChI=1S/C6H9N5S/c1-5(2)11-6(8-9-10-11)12-4-3-7/h5H,4H2,1-2H3 |
Clave InChI |
CVXMUBHBIDQDCB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C(=NN=N1)SCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


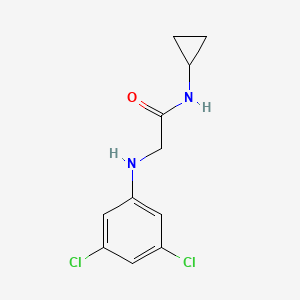
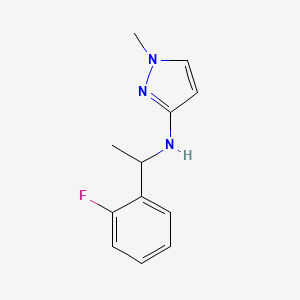
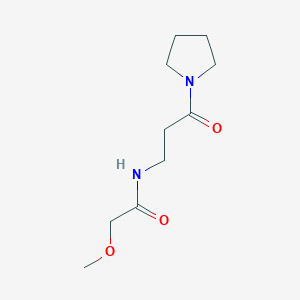
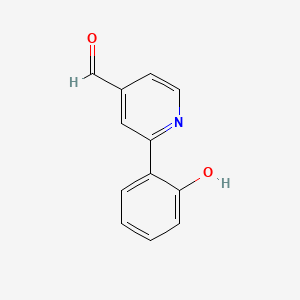


![n-(1h-Benzo[d]imidazol-2-yl)-2-cyclopentylacetamide](/img/structure/B14908860.png)

![2,2'-[1,2-Propanediylbis(iminomethylylidene)]bis(5,5-dimethyl-1,3-cyclohexanedione)](/img/structure/B14908914.png)

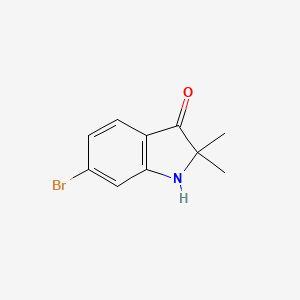
![6'-Bromo-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-b]indole]](/img/structure/B14908929.png)
